![molecular formula C10H7N5 B14465775 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 73112-02-4](/img/structure/B14465775.png)
3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine with nucleophiles such as potassium cyanide to yield this compound-5-carbonitrile . Another approach includes the use of Grignard reagents to form addition products like 7-alkylated derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: For example, the substitution of the methylsulfonyl group with potassium cyanide.
Addition Reactions: Such as the addition of Grignard reagents to form 7-alkylated derivatives.
Common Reagents and Conditions
Potassium Cyanide: Used in nucleophilic substitution reactions.
Grignard Reagents: Employed in addition reactions to form alkylated products.
Major Products Formed
This compound-5-carbonitrile: Formed via nucleophilic substitution.
7-Alkylated Derivatives: Formed via addition reactions with Grignard reagents.
Aplicaciones Científicas De Investigación
3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: This compound and its derivatives have shown potential as anticancer agents by targeting specific proteins such as the epidermal growth factor receptor (EGFR).
Biological Studies: It has been evaluated for its cytotoxicity against various cancer cell lines, including MCF-7 and A-549.
Pharmaceutical Development: The compound’s unique structure makes it a valuable scaffold for the development of new drugs with improved efficacy and selectivity.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with molecular targets such as the epidermal growth factor receptor (EGFR). By inhibiting EGFR, the compound can prevent cancer cell proliferation and induce apoptosis . The molecular pathways involved include the disruption of signaling cascades essential for cell survival and growth.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrimidine: Another triazole-pyrimidine fused compound with similar biological activities.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine: Known for its antimicrobial properties.
Uniqueness
3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine stands out due to its specific interaction with EGFR, making it a promising candidate for targeted cancer therapy . Its unique structure also allows for the formation of various derivatives with potential therapeutic applications.
Propiedades
Número CAS |
73112-02-4 |
|---|---|
Fórmula molecular |
C10H7N5 |
Peso molecular |
197.20 g/mol |
Nombre IUPAC |
3-phenyltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C10H7N5/c1-2-4-8(5-3-1)15-10-9(13-14-15)6-11-7-12-10/h1-7H |
Clave InChI |
IYAFXQXRDBDNCZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=NC=NC=C3N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



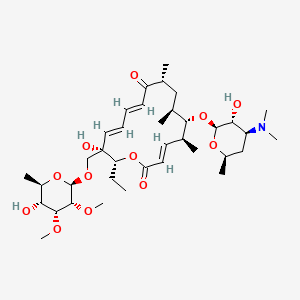
![2-Chloro-4-[1-(3-chloro-4-hydroxy-5-methylphenyl)cyclohexyl]-6-methylphenol](/img/structure/B14465709.png)
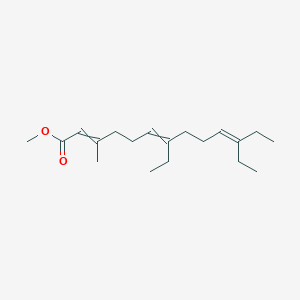
![2-bicyclo[2.2.1]hept-5-enylmethyl methyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite](/img/structure/B14465720.png)
![Diethyl [1-(ethylamino)-1-oxopropan-2-yl]phosphonate](/img/structure/B14465733.png)
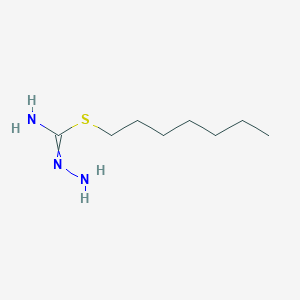
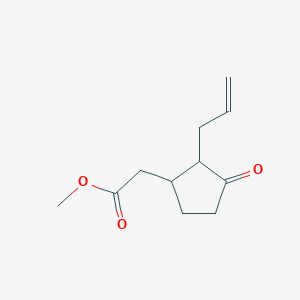
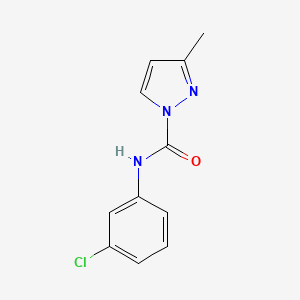

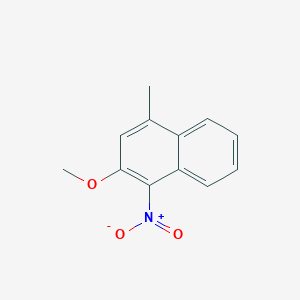


![6,7-Dimethyl-1,3-diphenylnaphtho[2,3-c]furan-5,8-dione](/img/structure/B14465795.png)
